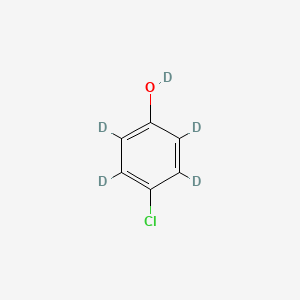

4-Chlorophenol-2,3,5,6-D4,OD

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chlorophenol-2,3,5,6-D4,OD is an organic compound with the molecular formula C6H5ClO . It is one of the stable isotopes . It is a colorless or white solid that melts easily and exhibits significant solubility in water .

Synthesis Analysis

The synthesis of 4-Chlorophenol-2,3,5,6-D4,OD involves several steps. For instance, Rafoxanide 6 was synthesized in only three steps from readily available 4-chlorophenol with 74% overall yield . The synthesis has two key stages: the first was salicylic acid iodination, adding iodine in the presence of hydrogen peroxide, which allowed obtaining a 95% yield .Molecular Structure Analysis

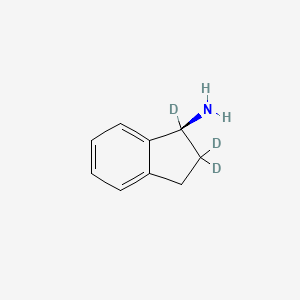

The molecular structure of 4-Chlorophenol-2,3,5,6-D4,OD is represented by the formula C6H5ClO . The compound has a molecular weight of 133.59 g/mol . The isomeric SMILES representation of the compound is [2H]C1=C(C(=C(C(=C1O[2H])[2H])[2H])Cl)[2H] .Chemical Reactions Analysis

The chemical reactions involving 4-Chlorophenol-2,3,5,6-D4,OD are complex and can involve multiple steps . For example, it has been found that intrinsic chemiluminescence (CL) could be produced by all 19 chlorophenolic persistent organic pollutants during environmentally-friendly advanced oxidation processes .Physical And Chemical Properties Analysis

4-Chlorophenol-2,3,5,6-D4,OD is slightly soluble to soluble in water, depending on the isomer, and denser than water . It has a molecular weight of 133.59 g/mol, a topological polar surface area of 20.2 Ų, and a complexity of 66.9 .Aplicaciones Científicas De Investigación

Bioremediation of Contaminated Sites

4-Chlorophenol is a persistent environmental pollutant used in various industries. A study has demonstrated the degradation activity of a bacterial consortium that utilized 4-Chlorophenol as a carbon source, showing potential for bioremediation of contaminated sites. The consortium could degrade 4-Chlorophenol in a wide pH range, temperature, and in the presence of heavy metals. The whole genome sequencing (WGS) analysis of the consortium revealed microbial compositions and functional genes related to xenobiotic degradation pathways .

Enhanced Biodegradation Techniques

Integrating Fe2O3 nanoparticles into an anaerobic reactor has been shown to enhance the biodegradation of 4-Chlorophenol. This method improved the removal efficiencies of 4-Chlorophenol and total organic carbon (TOC), demonstrating the technical feasibility and system stability of this approach. The addition of Fe2O3 nanoparticles promoted the enrichment of species involved in dechlorination and other processes, leading to enhanced biodegradation performance .

Analytical Method Development

4-Chlorophenol is monitored in water due to its potential health risks. An analytical method following U.S. EPA Method 528 has been developed, which allows for the unattended processing of up to six samples simultaneously. This method provides excellent yields and reproducibility, which is crucial for environmental monitoring and regulatory compliance .

Synthesis of Dyes and Drugs

Chlorophenols, including 4-Chlorophenol, are used in the synthesis of dyes, drugs, pesticides, and other industrial products. Their extensive use and release into the environment pose concerns due to their acute toxicity and carcinogenicity. Research in this field focuses on developing safer synthesis methods and finding alternatives with lower environmental impact .

Metagenomic Analysis

The metagenomic analysis of microbial consortia that degrade 4-Chlorophenol can provide insights into the taxonomic and functional diversity of these communities. This information is valuable for understanding the mechanisms of degradation and for designing effective bioremediation strategies .

Environmental Pollution Studies

Studies on environmental pollution often include 4-Chlorophenol due to its prevalence in industrial effluents and its role as an indicator of pollution levels. Research in this area aims to assess the impact of 4-Chlorophenol on ecosystems and human health, as well as to develop strategies for pollution control and prevention .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-chloro-2,3,5,6-tetradeuterio-4-deuteriooxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1D,2D,3D,4D/hD |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNZTHHGJRFXKQ-HXRFYODMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1O[2H])[2H])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorophenol-2,3,5,6-D4,OD | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((E)-3-[1-(3-[[3-(DIMETHYL(3-[4-[(E)-3-(3-METHYL-1,3-BENZOXAZOL-3-IUM-2-YL)-2-PROPENYLIDENE]-1(4H)](/img/no-structure.png)

![[9-(Diethylamino)-5H-benzo[a]phenoxazin-5-ylidene]malononitrile](/img/structure/B586446.png)

![(1R)-5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B586449.png)

![methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B586458.png)